Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 174869-60-4
VCID: VC3049424
InChI: InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
SMILES: CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride

CAS No.: 174869-60-4

Cat. No.: VC3049424

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride - 174869-60-4

Specification

CAS No. 174869-60-4
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Standard InChI Key WNUPFLRCRFVHQC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl
Canonical SMILES CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl

Introduction

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. It is a functionalized amino acid derivative with a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is valued for its interactions with biological targets, which can lead to various pharmacological effects.

Synthesis

The synthesis of Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride typically involves a multi-step process starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.

Synthetic Route Overview

StepDescription
Starting Materials3-methylbenzyl bromide and methyl acrylate
Nucleophilic SubstitutionFormation of methyl 3-(3-methylphenyl)propanoate
AminationIntroduction of the amino group

Biological Activities

This compound exhibits several notable biological activities, including:

  • Antinociceptive Properties: It shows significant antinociceptive effects in rodent models of neuropathic pain, suggesting potential applications in pain management.

  • Neuroprotective Effects: Preliminary findings indicate that it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.

  • Enzyme Inhibition: It may inhibit key enzymes involved in neurotransmitter uptake, such as GABA transporters.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding, while the hydrophobic phenyl group enhances binding affinity, potentially altering enzyme activity and signaling pathways.

Applications in Research and Industry

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride serves as a valuable lead compound in pharmaceutical research, particularly for developing therapeutic agents targeting neurological disorders. Its unique structure allows it to interact with various biological targets, making it a candidate for further exploration in drug development.

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